molecular formula C38H24O6 B13712112 1,4,5,8-Tetraphenoxyanthraquinone

1,4,5,8-Tetraphenoxyanthraquinone

Cat. No.: B13712112
M. Wt: 576.6 g/mol
InChI Key: ONZGZVMIPUUYEY-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraphenoxyanthraquinone is an organic compound derived from anthraquinone, a well-known aromatic organic compound This compound is characterized by the presence of four phenoxy groups attached to the anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Tetraphenoxyanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4,5,8-tetrachloroanthraquinone with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The phenoxy groups replace the chlorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraphenoxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives with varying degrees of oxidation.

    Reduction: Anthracene derivatives with reduced aromaticity.

    Substitution: Compounds with different functional groups replacing the phenoxy groups.

Scientific Research Applications

1,4,5,8-Tetraphenoxyanthraquinone has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraphenoxyanthraquinone involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects. The phenoxy groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy.

Comparison with Similar Compounds

1,4,5,8-Tetraphenoxyanthraquinone can be compared with other anthraquinone derivatives such as:

    1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but with hydroxyl groups instead of phenoxy groups. It has different chemical reactivity and biological activities.

    1,4,5,8-Tetramethoxyanthraquinone: Contains methoxy groups, leading to variations in solubility and reactivity.

    1,4,5,8-Tetraaminoanthraquinone:

The uniqueness of this compound lies in its phenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C38H24O6

Molecular Weight

576.6 g/mol

IUPAC Name

1,4,5,8-tetraphenoxyanthracene-9,10-dione

InChI

InChI=1S/C38H24O6/c39-37-33-29(41-25-13-5-1-6-14-25)21-22-30(42-26-15-7-2-8-16-26)34(33)38(40)36-32(44-28-19-11-4-12-20-28)24-23-31(35(36)37)43-27-17-9-3-10-18-27/h1-24H

InChI Key

ONZGZVMIPUUYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)OC6=CC=CC=C6)OC7=CC=CC=C7

Origin of Product

United States

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